molecular formula C12H23ClN2O2 B1388960 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride CAS No. 1185304-73-7

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride

Cat. No.: B1388960
CAS No.: 1185304-73-7
M. Wt: 262.77 g/mol
InChI Key: NPWWSUPWUKTWKT-UHFFFAOYSA-N
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Description

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is a derivative of bipiperidinyl, a class of compounds known for their diverse applications in various fields such as pharmaceuticals, chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride typically involves the following steps:

  • Bipiperidinyl Derivation: The starting material is bipiperidinyl, which undergoes a series of reactions to introduce the methyl group at the 1' position.

  • Carboxylation: The methylated bipiperidinyl compound is then subjected to carboxylation to introduce the carboxylic acid group at the 4' position.

  • Hydrochloride Formation: Finally, the carboxylic acid group is converted to its hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the bipiperidinyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound is utilized in biochemical studies to understand protein interactions and enzyme activities.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other bipiperidinyl derivatives, such as 1'-Ethyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride and 1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride.

  • Uniqueness: The presence of the methyl group at the 1' position distinguishes this compound from its analogs, potentially affecting its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWWSUPWUKTWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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